![molecular formula C19H13N3O3S B14137858 1-[4-(3-Hydroxyphenyl)-2-thiazolyl]-5-phenyl-1H-pyrazole-3-carboxylic acid CAS No. 1015856-58-2](/img/structure/B14137858.png)
1-[4-(3-Hydroxyphenyl)-2-thiazolyl]-5-phenyl-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(3-Hydroxyphenyl)-2-thiazolyl]-5-phenyl-1H-pyrazole-3-carboxylic acid is a complex organic compound that features a unique combination of thiazole, pyrazole, and carboxylic acid functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Vorbereitungsmethoden
The synthesis of 1-[4-(3-Hydroxyphenyl)-2-thiazolyl]-5-phenyl-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting a thioamide with an α-haloketone under basic conditions.
Formation of Pyrazole Ring: The pyrazole ring is often formed by the cyclization of hydrazine derivatives with 1,3-diketones.
Coupling Reactions: The thiazole and pyrazole rings are then coupled together using appropriate coupling agents and conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Chemischer Reaktionen
1-[4-(3-Hydroxyphenyl)-2-thiazolyl]-5-phenyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific functional groups targeted during the reaction.
Wissenschaftliche Forschungsanwendungen
1-[4-(3-Hydroxyphenyl)-2-thiazolyl]-5-phenyl-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-[4-(3-Hydroxyphenyl)-2-thiazolyl]-5-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) of cancer cells .
Vergleich Mit ähnlichen Verbindungen
1-[4-(3-Hydroxyphenyl)-2-thiazolyl]-5-phenyl-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
Thiazole Derivatives: Compounds like dabrafenib and dasatinib, which also contain thiazole rings, are used as anticancer agents.
Pyrazole Derivatives: Compounds such as celecoxib and rimonabant, which contain pyrazole rings, are used as anti-inflammatory and anti-obesity agents, respectively.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential.
Eigenschaften
CAS-Nummer |
1015856-58-2 |
|---|---|
Molekularformel |
C19H13N3O3S |
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
1-[4-(3-hydroxyphenyl)-1,3-thiazol-2-yl]-5-phenylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C19H13N3O3S/c23-14-8-4-7-13(9-14)16-11-26-19(20-16)22-17(10-15(21-22)18(24)25)12-5-2-1-3-6-12/h1-11,23H,(H,24,25) |
InChI-Schlüssel |
XXBRJJBHWWZAJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=NN2C3=NC(=CS3)C4=CC(=CC=C4)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


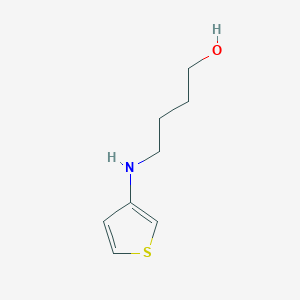



![1,1'-[2-(2,4-Dimethoxyphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14137800.png)
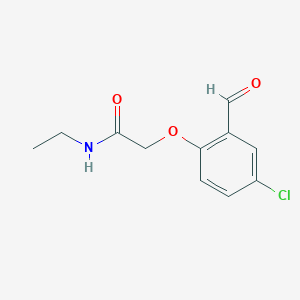
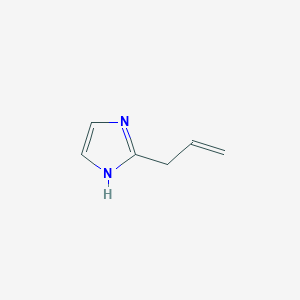

![1,1'-[Methylenedi(4,1-phenylene)]bis(2-bromoethan-1-one)](/img/structure/B14137825.png)
![4-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide](/img/structure/B14137830.png)
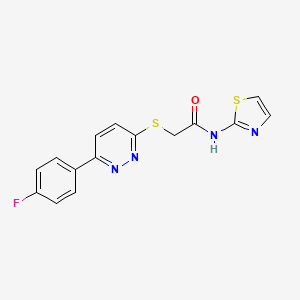
![N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B14137845.png)
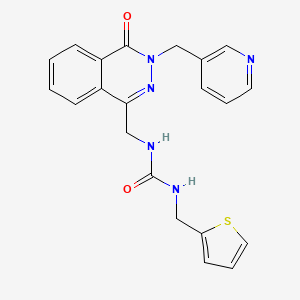
![1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14137852.png)
